![molecular formula C29H40O10 B568291 [(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (E)-2-methylbut-2-enoate CAS No. 122622-16-6](/img/structure/B568291.png)
[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (E)-2-methylbut-2-enoate
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Overview
Description
[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (E)-2-methylbut-2-enoate is a natural product found in Scutellaria galericulata with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Complex organic compounds like the one you mentioned often find applications in the field of organic synthesis and chemical research. For instance, a study by Arrault et al. (2001) discusses a one-step synthesis of certain derivatives from substituted naphthalen-1-ols, showcasing the compound's utility in creating diverse organic structures. Similarly, another study by Gerber and Vogel (2001) describes the stereoselective synthesis of various derivatives, highlighting the compound's role in facilitating precise chemical reactions (Arrault et al., 2001) (Gerber & Vogel, 2001).
Use in Creating Novel Derivatives
Such compounds are often used to develop new chemical derivatives, which can be essential for further research and application in various fields like pharmaceuticals. For example, a study by Valiullina et al. (2019) explored the intramolecular carbocyclization of similar compounds, leading to the creation of unique cyclic structures. This kind of research expands the possibilities for creating new molecules with potential applications in drug development and other areas (Valiullina et al., 2019).
Structural Analysis and Reactivity
Research on these compounds also involves their structural analysis and study of reactivity. Mara et al. (1982) conducted a study that included the X-ray structure determination of a related compound, which is crucial for understanding its molecular geometry and potential interactions with other substances. The understanding of a compound's structure is vital in fields like material science and pharmaceuticals, where the molecular configuration can significantly impact the material's properties or the drug's efficacy (Mara et al., 1982).
properties
CAS RN |
122622-16-6 |
---|---|
Molecular Formula |
C29H40O10 |
Molecular Weight |
548.629 |
IUPAC Name |
[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2/'-oxirane]-2-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H40O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h7-9,16,19-24,26,32H,10-14H2,1-6H3/b15-7+/t16-,19-,20-,21-,22+,23+,24+,26+,27+,28+,29-/m1/s1 |
InChI Key |
SFXGUONTLJEXHK-VTGUIJTQSA-N |
SMILES |
CC=C(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5C=COC5O4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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